1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chlorophenyl group and a 4-methoxyphenylpiperazine moiety.
Preparation Methods
The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 4-methoxyphenylpiperazine groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials.
Biology: It has shown promise as a biological probe for studying cellular processes and signaling pathways.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. .
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as CDKs. By inhibiting the activity of these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The compound may also interact with other signaling pathways and molecular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with potential therapeutic applications.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines
These comparisons highlight the uniqueness of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE in terms of its specific substitutions and biological activities.
Properties
Molecular Formula |
C22H21ClN6O |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6O/c1-30-19-7-5-17(6-8-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)18-4-2-3-16(23)13-18/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
YZXXFZLPWVVQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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